3-(Hydroxymethyl)-4-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzonitrile
Description
3-(Hydroxymethyl)-4-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzonitrile is a complex organic compound that features a benzonitrile core substituted with a hydroxymethyl group and a piperazine ring attached to a thiophene moiety
Properties
IUPAC Name |
3-(hydroxymethyl)-4-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c18-10-14-1-2-17(16(9-14)12-21)20-6-4-19(5-7-20)11-15-3-8-22-13-15/h1-3,8-9,13,21H,4-7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEISPBFWBOASES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C3=C(C=C(C=C3)C#N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzonitrile typically involves multi-step organic reactions. One possible route includes:
Formation of the Benzonitrile Core: Starting with a suitable aromatic precursor, nitration followed by reduction and subsequent cyanation can introduce the nitrile group.
Introduction of the Hydroxymethyl Group: This can be achieved through a formylation reaction followed by reduction.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Thiophene Substitution: The thiophene moiety can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution.
Major Products
Oxidation: 3-(Carboxymethyl)-4-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzonitrile.
Reduction: 3-(Hydroxymethyl)-4-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in transition metal catalysis.
Material Science: Incorporation into polymers for electronic applications.
Biology
Medicinal Chemistry: Exploration as a potential drug candidate due to its unique structure.
Biochemical Studies: Use as a probe to study enzyme interactions.
Medicine
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Therapeutics: Potential development as a therapeutic agent for various diseases.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-4-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]benzonitrile: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)-4-(piperazin-1-yl)benzonitrile: Lacks the thiophene moiety.
3-(Hydroxymethyl)-4-[4-(methyl)piperazin-1-yl]benzonitrile: Lacks the thiophene ring.
Uniqueness
3-(Hydroxymethyl)-4-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzonitrile is unique due to the presence of both the hydroxymethyl group and the thiophene-substituted piperazine ring, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
